
1,3-difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene is an organic compound characterized by the presence of multiple fluorine atoms and phenyl groups. This compound is of interest due to its unique structural features, which may impart distinctive chemical and physical properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of fluorine atoms into the benzene ring through electrophilic aromatic substitution.
Suzuki Coupling: Formation of carbon-carbon bonds between phenyl groups using palladium-catalyzed cross-coupling reactions.
Alkylation: Introduction of the pentyl group via Friedel-Crafts alkylation.
Each step requires specific reaction conditions, such as the use of catalysts (e.g., palladium for Suzuki coupling), solvents (e.g., toluene or dichloromethane), and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming ketones or alcohols.
Reduction: Removal of fluorine atoms or reduction of other functional groups.
Substitution: Replacement of fluorine atoms with other substituents, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could produce various substituted benzene derivatives.
Applications De Recherche Scientifique
1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity, including as a ligand in drug discovery.
Mécanisme D'action
The mechanism of action of 1,3-difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene depends on its specific application. In materials science, its effects are related to its electronic structure and interactions with other molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Difluoro-2-(4-fluorophenyl)benzene: Lacks the pentyl group, potentially altering its physical and chemical properties.
1,3-Difluoro-5-(4-pentylphenyl)benzene: Lacks the additional fluorophenyl group, which may affect its reactivity and applications.
1,3-Difluoro-2-(4-methylphenyl)-5-(4-pentylphenyl)benzene: Substitution of the fluorine atom with a methyl group, changing its electronic properties.
Uniqueness
1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene is unique due to the combination of fluorine atoms and phenyl groups, which can impart distinct electronic properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
612487-06-6 |
|---|---|
Formule moléculaire |
C23H21F3 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1,3-difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C23H21F3/c1-2-3-4-5-16-6-8-17(9-7-16)19-14-21(25)23(22(26)15-19)18-10-12-20(24)13-11-18/h6-15H,2-5H2,1H3 |
Clé InChI |
OFHWCKIXOUGKMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C3=CC=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide](/img/structure/B12861844.png)
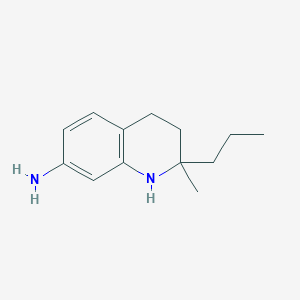
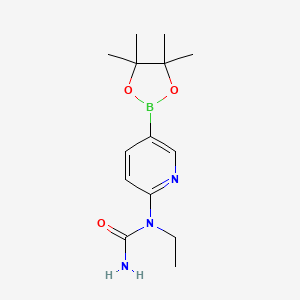
![2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12861869.png)

![5-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12861880.png)
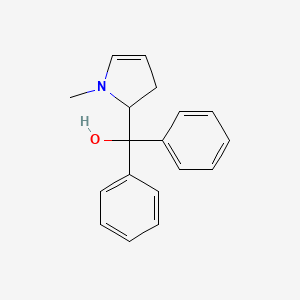
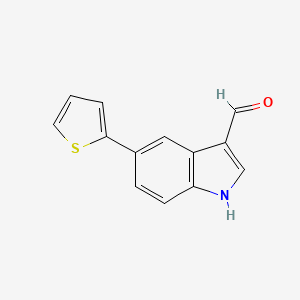
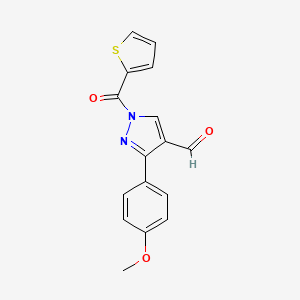
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B12861901.png)


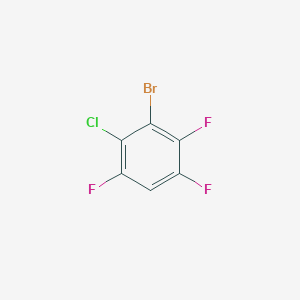
![3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid](/img/structure/B12861918.png)
